molecular formula C10H16O4 B8492482 Dimethyl (3-methylbutan-2-ylidene)malonate

Dimethyl (3-methylbutan-2-ylidene)malonate

Cat. No.: B8492482
M. Wt: 200.23 g/mol
InChI Key: JQXNUACTWHKPHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl (3-methylbutan-2-ylidene)malonate is a useful research compound. Its molecular formula is C10H16O4 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

dimethyl 2-(3-methylbutan-2-ylidene)propanedioate

InChI

InChI=1S/C10H16O4/c1-6(2)7(3)8(9(11)13-4)10(12)14-5/h6H,1-5H3

InChI Key

JQXNUACTWHKPHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=C(C(=O)OC)C(=O)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under argon and at 0° C., 10 g (75.7 mmol) of dimethyl malonate in 20 ml of chloroform were slowly added dropwise to a solution of 16.6 ml (151.4 mmol) of titanium tetrachloride in 60 ml of chloroform. After the addition had ended, the reaction solution was stirred at 0° C. for another 30 min. At 0° C., 6.52 g (75.7 mmol) of 3-methyl-2-butanone in 20 ml of chloroform were then added dropwise. The reaction mixture was slowly warmed to room temperature and stirred at this temperature for 4 h. The reaction solution was then once more cooled to 0° C., and 30.6 ml (378.5 mmol) of pyridine in 20 ml of chloroform were added. After the addition had ended, the solution was warmed to room temperature and stirred at this temperature overnight. The reaction solution was then once more cooled to 0° C., and 50 ml of water were added slowly. The resulting phases were separated, and the aqueous phase was extracted two more times with in each case about 50 ml of dichloromethane. The combined organic phases were washed with saturated sodium bicarbonate solution and with saturated sodium chloride solution, dried over magnesium sulphate and concentrated under reduced pressure. The crude product was purified by chromatography on silica gel (mobile phase cyclohexane/ethyl acetate 20:1). This gave 9.4 g (62% of theory) of the target compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
16.6 mL
Type
catalyst
Reaction Step One
Quantity
6.52 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
30.6 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

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